N'-[1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage (C=N-NH) and a nitro group (NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide typically involves the reaction of 4-methylacetophenone with 4-nitrobenzohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro derivative.
Reduction: The major product is the corresponding hydrazine derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: Similar structure but with a hydroxyl group instead of a nitro group.
N’-[(1E)-1-(4-Methylphenyl)ethylidene]methanesulfonohydrazide: Similar structure but with a methanesulfonyl group instead of a nitro group.
Uniqueness
N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of both a hydrazone linkage and a nitro group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-3-5-13(6-4-11)12(2)17-18-16(20)14-7-9-15(10-8-14)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-12+ |
InChI Key |
HFMLIFILTZBGNA-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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